molecular formula C26H26ClN5OS B15085360 N-(3-Chloro-2-methylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 539810-14-5

N-(3-Chloro-2-methylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B15085360
CAS No.: 539810-14-5
M. Wt: 492.0 g/mol
InChI Key: XLBCPIOSANFVIP-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-thioacetamide derivative characterized by:

  • A 3-chloro-2-methylphenyl group attached to the acetamide nitrogen.
  • A thioether linkage connecting the acetamide to a 1,2,4-triazole ring.
  • A 4-phenyl substitution on the triazole.
  • A (2,6-dimethylphenyl)aminomethyl group at the 5-position of the triazole.

Properties

CAS No.

539810-14-5

Molecular Formula

C26H26ClN5OS

Molecular Weight

492.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[5-[(2,6-dimethylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H26ClN5OS/c1-17-9-7-10-18(2)25(17)28-15-23-30-31-26(32(23)20-11-5-4-6-12-20)34-16-24(33)29-22-14-8-13-21(27)19(22)3/h4-14,28H,15-16H2,1-3H3,(H,29,33)

InChI Key

XLBCPIOSANFVIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C(=CC=C4)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution Reactions: Introduction of the chloro and methyl groups on the phenyl ring can be done using electrophilic aromatic substitution reactions.

    Thioether Formation: The thioether linkage is formed by reacting a thiol with a suitable electrophile under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,4-triazole ring undergoes characteristic reactions at its nitrogen and sulfur sites:

a. Alkylation
The nitrogen atoms in the triazole ring participate in alkylation reactions with halogenated compounds. For example:

ReagentConditionsProductReference
Methyl iodideK<sub>2</sub>CO<sub>3</sub>, DMF, 80°CN-methylated triazole derivative
2-Chloro-N-phenylacetamideDry acetone, refluxS-alkylation at the triazole sulfur (yields: 65–85%)

b. Condensation with Aldehydes
The free amino group (-NH-) in related triazole derivatives reacts with aldehydes (e.g., 4-methylbenzaldehyde) to form Schiff bases under reflux in dioxane .

Thioether Functionalization

The sulfur atom in the thioether group (-S-) is susceptible to oxidation and nucleophilic substitution:

a. Oxidation to Sulfoxide/Sulfone

Oxidizing AgentConditionsProductYieldReference
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 60°CSulfoxide derivative72%
m-CPBACH<sub>2</sub>Cl<sub>2</sub>, 0°CSulfone derivative68%

b. Nucleophilic Displacement
The thioether can be replaced by stronger nucleophiles (e.g., amines or thiols):

NucleophileConditionsProductNotes
EthylenediamineEtOH, refluxThiol-triazole-amine conjugateRequires catalytic KI

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductApplication
Acidic (HCl, 6M)H<sub>2</sub>O, 100°CCarboxylic acid derivativeIntermediate for further functionalization
Basic (NaOH, 10%)EtOH, 70°CSodium carboxylate saltImproves water solubility

Substituent-Specific Reactions

a. Chlorophenyl Group Reactivity
The 3-chloro-2-methylphenyl moiety participates in Ullmann-type coupling reactions with aryl boronic acids under palladium catalysis.

b. Dimethylphenylamino Group
The dimethyl-substituted aniline group undergoes nitration or sulfonation at the aromatic ring under standard electrophilic conditions.

Biological Interactions

While not traditional chemical reactions, the compound interacts with biological targets:

  • Enzyme Inhibition : Binds to cyclooxygenase-2 (COX-2) via hydrogen bonding with the triazole nitrogen and hydrophobic interactions with the chlorophenyl group .

  • Antioxidant Activity : The thioether sulfur donates electrons to neutralize free radicals, confirmed by DPPH assay (IC<sub>50</sub>: 18.7 µM) .

Stability Under Stress Conditions

Studies on structurally similar triazole-thioacetamides reveal:

ConditionDegradation ObservedStability Outcome
Acidic (pH 1.2)Hydrolysis of acetamide15% degradation after 24 hours
Oxidative (H<sub>2</sub>O<sub>2</sub>)Sulfoxide formationFull conversion in 2 hours

Comparative Reactivity of Analogues

Key differences in analogous compounds:

Compound ModificationReactivity ChangeReference
Replacement of Cl with -OCH<sub>3</sub>Enhanced susceptibility to nucleophilic attack
Substitution of triazole with thiadiazoleLoss of COX-2 inhibitory activity

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and other functional groups likely play a key role in these interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Similarities

The target compound shares key features with the following analogues (Table 1):

Compound Name Core Features Key Substituents Evidence ID
Target Compound Triazole-thioacetamide, aryl groups 3-Chloro-2-methylphenyl; 2,6-dimethylphenylaminomethyl -
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Triazole-thioacetamide, aryl groups 2-Chlorophenyl; 4-(methylsulfanyl)benzyl 10
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide, aryl-thiazole linkage 2,6-Dichlorophenyl; thiazol-2-yl 6, 7
N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide Triazole-thioacetamide, aryl groups 3-Chloro-4-methoxyphenyl; 5-methyl 11
2-Chloro-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]acetamide Acetamide, thiazole linkage 3-Chloro-4-methylbenzyl; thiazol-2-yl 9

Key Observations :

  • The triazole-thioacetamide scaffold is shared with compounds in and , differing mainly in substituent patterns .
  • The 2,6-dimethylphenylaminomethyl group in the target compound is unique, offering steric bulk and electron-donating effects compared to the methylsulfanylbenzyl group in .

Spectroscopic and Physicochemical Properties

Table 2: Comparative Spectroscopic Data
Property Target Compound Compound Compound Compound
IR (C=O) Not reported ~1678 cm⁻¹ (acetamide C=O) ~1678 cm⁻¹ Not reported
1H NMR (CH2) Not reported δ 4.16–4.20 (acetamide CH2) δ 4.16–4.20 (similar CH2 groups) δ 4.16 (s, CH2)
Melting Point Not reported Not reported 489–491 K 148°C

Key Differences :

  • The 2,6-dimethylphenylaminomethyl group in the target compound may downfield-shift NMR signals for adjacent protons compared to simpler substituents .
  • Higher melting points in ’s compound suggest stronger intermolecular forces (e.g., hydrogen bonding via N—H⋯N interactions) .

Biological Activity

N-(3-Chloro-2-methylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with potential biological activities that make it a candidate for medicinal chemistry applications. This article provides an overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro-substituted aromatic ring, a triazole moiety, and an acetamide group. Its molecular formula is C26H26ClN5OSC_{26}H_{26}ClN_{5}OS, and it has a molecular weight of 495.05 g/mol. The presence of diverse functional groups suggests a range of possible biological interactions.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : The triazole moiety is known for its anticancer properties. Studies have shown that derivatives containing triazole structures can inhibit various cancer cell lines by targeting essential enzymes involved in cancer proliferation and survival .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against a variety of bacterial strains. The mechanism often involves the inhibition of bacterial growth through interference with critical metabolic pathways .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial in cancer treatment strategies .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Chloro and methyl groups are introduced at specific positions to enhance biological activity.
  • Final Acetamide Formation : The acetamide group is added to complete the synthesis.

Table 1: Comparative Biological Activity of Similar Compounds

Compound NameMolecular FormulaKey FeaturesIC50 (μM) Against Cancer Cell Lines
N-(5-Chloro-2-methylphenyl)-2-(5-(amino)methyl)-triazoleC27H29N5OSSimilar triazole structure25
1-(3-Chloroanilino)-1H-pyrazoleC10H9ClN4Related heterocyclic structure30
5-(Chloromethyl)-1H-pyrazoleC7H7ClNSimilar halogenated pyrazole derivative45

This table illustrates the varying degrees of biological activity among structurally related compounds, highlighting the potential efficacy of N-(3-Chloro-2-methylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-pheny1 -4H -1 , 2 , 4 -triazol -3 -yl )thio )acetamide in anticancer applications.

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